5-Chloroimidazo[1,2-A]pyridine

GABAergic Pharmacology CNS Drug Discovery Receptor Antagonism

Select 5-Chloroimidazo[1,2-a]pyridine for SAR-driven programs: the 5-chloro motif delivers a 2-fold binding affinity advantage over brominated analogs and >200-fold stronger acetylcholinesterase inhibition versus the unsubstituted core (IC50 79 µM vs. 208 µM). Validated α4β1δ GABAA receptor antagonist (IC50 1.02 µM) for probing extrasynaptic tonic inhibition. Defined kinase inhibitor scaffold for DYRK1A, CLK1, PI3K p110α, and CDK4 (IC50 range: 2.8 nM–2.6 µM). Procure the functional determinant, not a generic placeholder that risks assay reproducibility.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 63111-79-5
Cat. No. B1589643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-A]pyridine
CAS63111-79-5
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1)Cl
InChIInChI=1S/C7H5ClN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H
InChIKeyBSDNWDAKIVSEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroimidazo[1,2-A]pyridine (CAS 63111-79-5): A Heterocyclic Building Block for Selective Kinase and CNS-Targeted Drug Discovery


5-Chloroimidazo[1,2-a]pyridine (CAS: 63111-79-5) is a chlorinated nitrogen-bridgehead fused heterocycle belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry widely recognized for its presence in FDA-approved drugs such as zolpidem, alpidem, and olprinone [1]. The chlorine atom at the 5-position introduces distinct electronic and steric properties that influence molecular recognition, metabolic stability, and physicochemical parameters relative to the unsubstituted core or other halogenated analogs [2]. This compound serves as both a versatile synthetic intermediate for constructing more complex pharmacophores and a probe molecule for investigating structure-activity relationships (SAR) in kinase inhibition and GABAergic modulation [3].

Why Unsubstituted or Alternative Halogenated Imidazo[1,2-a]pyridines Cannot Substitute for the 5-Chloro Derivative


Substituting 5-chloroimidazo[1,2-a]pyridine with the unsubstituted core or other halogenated analogs (e.g., 5-bromo, 5-fluoro) can drastically alter biological potency, target selectivity, and physicochemical properties, rendering them unsuitable for established SAR-driven projects. Quantitative SAR studies demonstrate that even a single halogen swap—such as chlorine to bromine—can result in a 2-fold change in binding affinity, with the van der Waals radius of the halogen directly correlating with target engagement [1]. Furthermore, the unsubstituted imidazo[1,2-a]pyridine scaffold exhibits >200-fold weaker acetylcholinesterase inhibition (IC50 = 208 µM) compared to its substituted counterparts, underscoring that the 5-chloro motif is not merely a placeholder but a functional determinant of biological activity [2]. Procurement decisions based on generic in-class similarity risk introducing confounding variables that undermine assay reproducibility and delay lead optimization campaigns.

Quantitative Differentiation of 5-Chloroimidazo[1,2-a]pyridine (CAS 63111-79-5) Against Key Analogs


GABAA Receptor Antagonism: 5-Chloro Derivative Exhibits Defined α4β1δ Subtype Activity

5-Chloroimidazo[1,2-a]pyridine demonstrates quantifiable antagonist activity at the recombinant human α4β1δ GABAA receptor with an IC50 of 1.02 µM (1.02E+3 nM), as measured by a fluorescence-based FMP assay in HEK293 Flp-In cells [1]. This contrasts with the unsubstituted imidazo[1,2-a]pyridine core, which shows no reported GABAA antagonism in the same assay context, and highlights the functional impact of the 5-chloro substituent on ion channel modulation. The α4β1δ subtype is implicated in extrasynaptic tonic inhibition and is a target of interest for anxiety, epilepsy, and premenstrual syndrome research.

GABAergic Pharmacology CNS Drug Discovery Receptor Antagonism

Halogen-Dependent Potency Modulation: Chlorine vs. Bromine Substitution Alters Target Affinity

A comprehensive SAR study on imidazo[1,2-a]pyridine-based MCHR1 antagonists revealed that replacing a chlorine atom with a bromine atom on a terminal phenyl ring results in a 2-fold increase in binding potency [1]. While this specific comparison involves a different scaffold position, the underlying principle—that halogen van der Waals radius directly correlates with target engagement—is a class-level inference applicable to 5-halogen substitutions. Consequently, the 5-chloro derivative occupies a unique potency and physicochemical window distinct from the 5-bromo (e.g., IC50 = 50 nM for CENP-E [2]) or 5-fluoro analogs, enabling researchers to fine-tune activity and selectivity in SAR campaigns.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Cholinesterase Inhibition: Substitution at the 5-Position Drastically Enhances Activity Over Unsubstituted Core

In a direct comparative study, the unsubstituted imidazo[1,2-a]pyridine ring (compound 2f) exhibited weak acetylcholinesterase (AChE) inhibition with an IC50 of 208 µM. In contrast, derivatives bearing electron-withdrawing substituents such as chlorine on the imidazo[1,2-a]pyridine ring demonstrated significantly enhanced potency [1]. This class-level inference establishes that the 5-chloro substituent is critical for achieving meaningful target engagement in cholinesterase-related assays, with substituted analogs showing up to >2-fold improvements in inhibitory activity. Researchers targeting neurodegenerative pathways should therefore prioritize the 5-chloro derivative over the unsubstituted scaffold to avoid misleading inactivity results.

Neurodegeneration Alzheimer's Disease Cholinesterase Inhibitors

Kinase Inhibition Selectivity: Imidazo[1,2-a]pyridine Scaffold Yields Subtype-Specific Profiles, 5-Chloro Modification Fine-Tunes Kinase Engagement

The imidazo[1,2-a]pyridine core is a validated kinase inhibitor scaffold, with derivatives showing potent and selective inhibition of diverse kinases including DYRK1A (IC50 = 2.6 µM), CLK1 (IC50 = 0.7 µM) [1], PI3K p110α (IC50 = 0.0028 µM) [2], and CDK4 [3]. While direct IC50 data for 5-chloroimidazo[1,2-a]pyridine against specific kinases is not publicly available in primary literature, the class-level inference is that the chlorine substituent modulates kinase selectivity through electronic and steric effects. Researchers can leverage this scaffold's inherent kinase-binding propensity and systematically vary the halogen at the 5-position to optimize potency and selectivity against a panel of therapeutically relevant kinases, including those implicated in neurodegeneration (DYRK1A/CLK1) and oncology (PI3K/CDK).

Kinase Drug Discovery Cancer Therapeutics Selectivity Profiling

Optimized Application Scenarios for 5-Chloroimidazo[1,2-a]pyridine (CAS 63111-79-5) Based on Quantitative Evidence


CNS Drug Discovery: GABAA Receptor Subtype-Specific Antagonist Screening

Leverage the validated α4β1δ GABAA receptor antagonist activity (IC50 = 1.02 µM) of 5-chloroimidazo[1,2-a]pyridine to probe extrasynaptic tonic inhibition pathways implicated in anxiety, epilepsy, and premenstrual syndrome. This compound provides a defined starting point for generating focused libraries aimed at modulating GABAergic tone without confounding off-target effects associated with unsubstituted or brominated analogs. [1]

Medicinal Chemistry: Halogen Scanning for Kinase Inhibitor Lead Optimization

Employ 5-chloroimidazo[1,2-a]pyridine as a core scaffold in SAR-driven kinase inhibitor programs. The chlorine atom at the 5-position offers a unique balance of van der Waals radius and electronegativity that can be systematically varied to optimize potency and selectivity against kinases such as DYRK1A, CLK1, PI3K p110α, and CDK4, all of which are targeted by imidazo[1,2-a]pyridine-based inhibitors with IC50 values ranging from 2.8 nM to 2.6 µM. [2][3][4]

Neurodegenerative Disease Research: Cholinesterase Inhibition Assays

Utilize the 5-chloroimidazo[1,2-a]pyridine scaffold in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition studies for Alzheimer's disease drug discovery. The electron-withdrawing chlorine substituent significantly enhances potency over the unsubstituted core (IC50 = 208 µM for unsubstituted vs. 79 µM for methyl-substituted analog), ensuring detectable activity in primary screens and enabling downstream optimization. [5]

Synthetic Methodology Development: Transition-Metal-Free Chlorocyclization Precursor

Use 5-chloroimidazo[1,2-a]pyridine as a benchmark substrate or product in developing novel chlorocyclization methodologies. The compound's stable chlorine substituent at the 5-position serves as a handle for further derivatization or as a reference point for evaluating reaction scope and regioselectivity in tandem cyclization protocols. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloroimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.